N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Catalog No.
S3299678
CAS No.
946274-08-4
M.F
C23H22N4O3S
M. Wt
434.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946274-08-4

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide

Molecular Formula

C23H22N4O3S

Molecular Weight

434.51

InChI

InChI=1S/C23H22N4O3S/c1-3-30-23-15-22(24-16(2)25-23)26-19-9-11-20(12-10-19)27-31(28,29)21-13-8-17-6-4-5-7-18(17)14-21/h4-15,27H,3H2,1-2H3,(H,24,25,26)

InChI Key

VLWJGVXHRABOIP-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C

solubility

not available

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C23H22N4O3S and a molecular weight of 434.51 g/mol. This compound features a naphthalene sulfonamide structure, which is significant in medicinal chemistry due to its potential biological activities. The presence of both a pyrimidine derivative and a sulfonamide group suggests that it may exhibit diverse pharmacological properties, making it a candidate for various research applications in fields such as cancer therapy and enzyme inhibition.

  • Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to modify the compound.

The biological activity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is primarily attributed to its potential anticancer properties. Research indicates that derivatives of this compound have shown cytotoxic effects against various human cancer cell lines. Furthermore, it may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in cell proliferation and survival .

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions:

  • Preparation of the Pyrimidine Ring: Starting from suitable precursors, the pyrimidine ring is synthesized and functionalized with ethoxy and methyl groups.
  • Formation of Amino Linkage: The intermediate pyrimidine derivative is then reacted with an aniline derivative to create the desired amino linkage.
  • Sulfonamide Formation: Finally, the naphthalene sulfonamide moiety is introduced through sulfonation reactions.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide has several applications:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
  • Chemical Biology: The compound can be used as a probe in enzyme inhibition studies.
  • Material Science: Its unique structural properties make it suitable for developing new materials and polymers.

Interaction studies involving N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide have focused on its binding affinity to various biological targets. These studies suggest that the compound may inhibit specific proteins involved in cancer progression and inflammation, although detailed mechanisms remain to be fully elucidated .

Several compounds share structural characteristics with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide, which can be compared based on their unique features:

Compound NameStructure FeaturesNotable Activities
SulfanilamideContains sulfonamide groupAntibacterial
TrimethoprimPyrimidine derivativeAntibacterial
Naphthalene SulfonamidesGeneral classVarious antimicrobial activities
N-(4-(ethylamino)-6-methylpyrimidin-2-yl)anilineSimilar amino linkagePotential anticancer activity

The unique combination of structural elements in N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide may confer distinct pharmacological properties that are not found in simpler analogs like sulfanilamide or trimethoprim. This complexity could lead to enhanced potency or selectivity against specific biological targets, making it an interesting subject for further research.

XLogP3

4.9

Dates

Last modified: 08-19-2023

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